4-Bromo-3,5-dimethyl-1,1'-biphenyl

Organic Synthesis Analytical Chemistry Procurement

This brominated biphenyl features ortho-methyl groups that create significant steric hindrance, drastically altering cross-coupling reaction rates and selectivity compared to unhindered aryl bromides. It is essential for synthesizing bulky biaryl ligands, OLED hole-transport materials, and FGFR kinase inhibitors. Direct substitution with simpler 4-bromo-1,1'-biphenyl is not scientifically valid when the specific steric and electronic profile of the 3,5-dimethyl substitution is required. Procure this building block when precise regiocontrol or construction of sterically congested biaryl motifs is critical.

Molecular Formula C14H13B
Molecular Weight 261.16 g/mol
CAS No. 756873-19-5
Cat. No. B3282785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,5-dimethyl-1,1'-biphenyl
CAS756873-19-5
Molecular FormulaC14H13B
Molecular Weight261.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Br)C)C2=CC=CC=C2
InChIInChI=1S/C14H13Br/c1-10-8-13(9-11(2)14(10)15)12-6-4-3-5-7-12/h3-9H,1-2H3
InChIKeyOBGLZCFMKVODIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3,5-dimethyl-1,1'-biphenyl (CAS 756873-19-5): Key Intermediate for Cross-Coupling and Material Science


4-Bromo-3,5-dimethyl-1,1'-biphenyl (CAS 756873-19-5) is a brominated biphenyl derivative with the molecular formula C14H13Br and a molecular weight of 261.16 g/mol . It belongs to the class of aryl bromides, characterized by a biphenyl backbone with a bromine atom at the 4-position and two methyl groups at the 3- and 5-positions of the same phenyl ring . This substitution pattern confers distinct steric and electronic properties, making it a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings .

Why Generic Aryl Bromides Cannot Replace 4-Bromo-3,5-dimethyl-1,1'-biphenyl in Sterically Demanding Syntheses


While many aryl bromides are commercially available, 4-bromo-3,5-dimethyl-1,1'-biphenyl offers a unique combination of steric bulk and electronic character that is not easily replicated by simpler analogs. The presence of ortho-methyl groups relative to the bromine atom introduces significant steric hindrance, which can drastically alter reaction rates and selectivity in cross-coupling events compared to unsubstituted or less hindered aryl bromides [1]. This steric environment is critical for applications requiring precise control over regioselectivity or the construction of sterically congested biaryl motifs, where a generic, less hindered aryl bromide would lead to different reaction outcomes or lower yields [2]. Therefore, direct substitution with a simpler compound like 4-bromo-1,1'-biphenyl is not scientifically valid for applications where the specific steric and electronic profile of the 3,5-dimethyl substitution is required.

Quantitative Evidence for 4-Bromo-3,5-dimethyl-1,1'-biphenyl: Comparative Data on Purity, Steric Effects, and Coupling Potential


Comparative Purity and Characterization Data for 4-Bromo-3,5-dimethyl-1,1'-biphenyl vs. Common Analogs

4-Bromo-3,5-dimethyl-1,1'-biphenyl is commercially available with a standard purity of 95%, and suppliers like Bidepharm provide batch-specific quality control data including NMR, HPLC, and GC . In contrast, the non-brominated analog 3,5-dimethyl-1,1'-biphenyl is also available at 95% purity , while the simpler aryl bromide 4-bromo-1,1'-biphenyl is commonly offered at a higher purity of 98% [1]. This comparison highlights that the target compound, while having a slightly lower nominal purity than the simplest analog, is provided with comparable analytical rigor, ensuring its suitability as a research intermediate.

Organic Synthesis Analytical Chemistry Procurement

Steric Hindrance as a Quantitative Differentiator: Impact of ortho-Methyl Groups on Suzuki Coupling Rates

A study on Suzuki coupling catalysis demonstrates that the presence of ortho substituents on an aryl halide significantly lowers reaction rates [1]. For 4-bromo-3,5-dimethyl-1,1'-biphenyl, the bromine atom is flanked by two methyl groups in the ortho positions (3- and 5- positions relative to the biphenyl linkage). This creates a sterically hindered environment that, based on the established class-level trend, would be expected to reduce the rate of oxidative addition in a Suzuki coupling relative to an unhindered aryl bromide like 4-bromo-1,1'-biphenyl. The study quantifies that reaction rates increase with the Hammett sigma constant of meta-substituents, but ortho groups have the opposite effect of lowering rates [1]. While exact rate constants for this specific compound are not reported in the open literature, this class-level inference provides a clear, quantitative framework for understanding its unique reactivity profile.

Cross-Coupling Catalysis Reaction Kinetics

Quantified Yield Benchmarking for Aryl Bromides in Suzuki-Miyaura Couplings

While specific yield data for 4-bromo-3,5-dimethyl-1,1'-biphenyl is not reported in the primary literature, a comprehensive study on Suzuki cross-couplings provides a quantitative benchmark for a series of aryl and heteroaryl bromides under standardized conditions [1]. The yields for these reactions range from 76% to 98%, with an average yield of 91% [1]. Given that our target compound is a substituted aryl bromide, it is reasonable to expect that under optimized conditions, it would achieve similar high coupling efficiencies. This class-level inference suggests that procurement of this specific building block is a sound investment, as it is likely to perform on par with other well-behaved aryl bromides in this critical transformation, while offering the unique steric and electronic properties discussed in other evidence items.

Suzuki-Miyaura Cross-Coupling Synthetic Methodology

Strategic Procurement Scenarios for 4-Bromo-3,5-dimethyl-1,1'-biphenyl Based on Evidence


Synthesis of Sterically Hindered Biaryl Ligands and Catalysts

The compound's ortho-methyl groups create a sterically demanding environment, making it an ideal precursor for the synthesis of bulky biaryl ligands used in asymmetric catalysis [1]. Its use is warranted when the goal is to introduce a 3,5-dimethylbiphenyl motif, which can provide unique steric shielding around a metal center, as implied by the class-level inference on ortho-substituent effects on reaction rates [1].

Precursor to Functionalized Biphenyls for OLED Materials

4-Bromo-3,5-dimethyl-1,1'-biphenyl has been identified as a key intermediate for the development of OLED hole-transport layers . Its procurement is justified for materials science research aiming to tune the steric and electronic properties of organic semiconductors, where the specific substitution pattern is critical for device performance .

Building Block in Medicinal Chemistry for FGFR Inhibitor Development

This compound is a valuable building block in drug discovery programs targeting FGFR kinases . Its procurement is essential for medicinal chemists exploring structure-activity relationships (SAR) around the biphenyl core, as the unique substitution pattern can influence binding affinity and selectivity, a common strategy in kinase inhibitor design .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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